molecular formula C20H18ClN3O2 B2839113 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1706183-27-8

2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2839113
CAS No.: 1706183-27-8
M. Wt: 367.83
InChI Key: VSJJBZWPVWNGAP-UHFFFAOYSA-N
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Description

2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the quinoxaline moiety in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.

Scientific Research Applications

2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

The future directions for research on “(2-Chlorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” and related compounds could involve further exploration of their biological activities. For example, indole derivatives have been found to possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Similarly, quinoxaline derivatives have shown a broad spectrum of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline typically involves the following steps:

    Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Attachment of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the quinoxaline derivative reacts with a suitable piperidine derivative.

    Final Coupling: The final step involves coupling the (2-chlorophenyl) group with the quinoxaline-piperidine intermediate using appropriate coupling reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the quinoxaline ring, converting it to dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the quinoxaline moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline and piperidine derivatives.

Comparison with Similar Compounds

  • (2-Chlorophenyl)(4-(phenylsulfonyl)-1-piperazinyl)methanone
  • 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline

Comparison:

  • Structural Differences: While the core structure remains similar, variations in the substituents on the piperidine or quinoxaline rings can lead to differences in biological activity and chemical reactivity.
  • Pharmacological Properties: The presence of different functional groups can enhance or reduce the compound’s efficacy in various applications, making each compound unique in its potential uses.

Properties

IUPAC Name

(2-chlorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-15(16)20(25)24-11-9-14(10-12-24)26-19-13-22-17-7-3-4-8-18(17)23-19/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJJBZWPVWNGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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